N-(3-cyanophenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl]acetamide
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Overview
Description
N-(3-cyanophenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a phenyl group, an oxadiazole ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a nitrile oxide. This step often requires the use of a base such as sodium hydroxide and a solvent like ethanol.
Synthesis of the Pyrrole Ring: The pyrrole ring can be formed through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine.
Coupling of the Oxadiazole and Pyrrole Rings: The oxadiazole and pyrrole rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source like potassium cyanide.
Final Coupling to Form the Target Compound: The final step involves coupling the intermediate compounds to form this compound. This step may require the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Cyclization: Acidic or basic catalysts to promote ring closure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-cyanophenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical transformations.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl]acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the cyano group, oxadiazole ring, and pyrrole ring can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanophenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl]acetamide: Unique due to the combination of cyano, oxadiazole, and pyrrole groups.
N-(3-cyanophenyl)-2-[2-(3-phenyl-1,2,4-triazol-5-yl)-1H-pyrrol-1-yl]acetamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
N-(3-cyanophenyl)-2-[2-(3-phenyl-1,2,4-thiadiazol-5-yl)-1H-pyrrol-1-yl]acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, can influence the compound’s electronic properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H15N5O2 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]acetamide |
InChI |
InChI=1S/C21H15N5O2/c22-13-15-6-4-9-17(12-15)23-19(27)14-26-11-5-10-18(26)21-24-20(25-28-21)16-7-2-1-3-8-16/h1-12H,14H2,(H,23,27) |
InChI Key |
FFVCKPREVCULRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=CC(=C4)C#N |
Origin of Product |
United States |
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